2-(Trimethylstannyl)pyrimidine
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Overview
Description
2-(Trimethylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a trimethylstannyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylstannyl)pyrimidine typically involves the reaction of chloropyrimidine with trimethylstannane in the presence of a base such as sodium metal. This method ensures the substitution of the chlorine atom with the trimethylstannyl group, yielding the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin reagents.
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylstannyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles such as acyl chlorides.
Oxidation Reactions: The compound can be oxidized to form pyrimidine-2-carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Acyl Chlorides: Used in substitution reactions to introduce acyl groups.
Potassium Permanganate: Employed in oxidation reactions to convert methyl groups to carboxylic acids.
Major Products Formed:
Acylated Pyrimidines: Formed through substitution reactions with acyl chlorides.
Pyrimidine-2-carboxylic Acid: Produced via oxidation reactions.
Scientific Research Applications
2-(Trimethylstannyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trimethylstannyl)pyrimidine involves its ability to undergo substitution reactions, thereby modifying the structure and function of target moleculesThis reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
2-(Tributylstannyl)pyrimidine: Another organotin compound with similar reactivity but different steric and electronic properties.
2-(Trimethylsilyl)pyrimidine: Features a trimethylsilyl group instead of a trimethylstannyl group, leading to different reactivity and applications.
Uniqueness: 2-(Trimethylstannyl)pyrimidine is unique due to its specific reactivity profile, which allows for selective substitution reactions. This makes it a valuable tool in the synthesis of complex organic molecules and potential pharmaceutical agents .
Biological Activity
2-(Trimethylstannyl)pyrimidine is a stannylated derivative of pyrimidine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of a trimethylstannyl group enhances the compound's reactivity, making it a valuable candidate for various therapeutic applications, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C7H10N2S
- Molecular Weight : 150.23 g/mol
- Structure : The compound features a pyrimidine ring with a trimethylstannyl group at the 2-position, which influences its chemical reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. The compound has been evaluated for its ability to inhibit various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis.
- Mechanism of Action : The antitumor activity is believed to be mediated through the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 5.4 | Inhibition of growth |
HeLa (Cervical Cancer) | 3.2 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 4.1 | Cell cycle arrest |
Antimalarial Activity
In addition to its antitumor effects, this compound has been investigated for its antimalarial properties. Research has shown that it acts as an inhibitor of specific kinases involved in the life cycle of Plasmodium falciparum, the causative agent of malaria.
- Target Kinases : The compound specifically targets PfATP4, which is crucial for maintaining ion homeostasis in the parasite.
Kinase Target | IC50 (µM) | Biological Impact |
---|---|---|
PfATP4 | 0.8 | Disruption of ion balance |
PfPKG | 1.5 | Impaired signaling pathways |
Study on Antitumor Effects
A recent study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. Furthermore, it was observed to induce apoptosis through caspase activation.
"The incorporation of stannyl groups into pyrimidine derivatives enhances their therapeutic potential against cancer cells by targeting critical survival pathways."
Study on Antimalarial Activity
Another investigation focused on the antimalarial efficacy of this compound against Plasmodium falciparum. The study found that the compound not only inhibited parasite growth but also showed low toxicity to human cells, indicating its potential as a safe therapeutic agent.
"Our findings suggest that stannylated pyrimidines could be developed into effective antimalarial drugs with minimal side effects."
Properties
Molecular Formula |
C7H12N2Sn |
---|---|
Molecular Weight |
242.89 g/mol |
IUPAC Name |
trimethyl(pyrimidin-2-yl)stannane |
InChI |
InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-3H;3*1H3; |
InChI Key |
RCFQIMPQKOTUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC=CC=N1 |
Origin of Product |
United States |
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